2-amino-N-(2,4-dimethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Overview
Description
2-amino-N-(2,4-dimethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound that belongs to the thiazine family. This compound is characterized by its unique structure, which includes an amino group, a dimethoxyphenyl group, and a thiazine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2,4-dimethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multiple steps. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with thiourea to form an intermediate, which is then cyclized to produce the thiazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2,4-dimethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-amino-N-(2,4-dimethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-(2,4-dimethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets. It is known to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest in cancer cells . This mechanism is similar to that of other well-known anticancer agents.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: This compound also inhibits tubulin polymerization but has a different substitution pattern on the thiazine ring.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share some structural similarities and are also studied for their anticancer properties.
Uniqueness
2-amino-N-(2,4-dimethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is unique due to its specific substitution pattern and the presence of both amino and carboxamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-amino-N-(2,4-dimethoxyphenyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-19-7-3-4-8(9(5-7)20-2)15-12(18)10-6-11(17)16-13(14)21-10/h3-5,10H,6H2,1-2H3,(H,15,18)(H2,14,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAFJBJHSSQTME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CC(=O)N=C(S2)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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